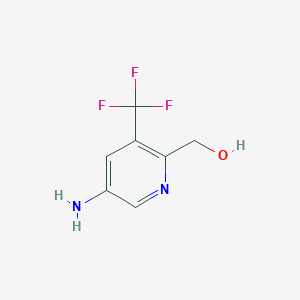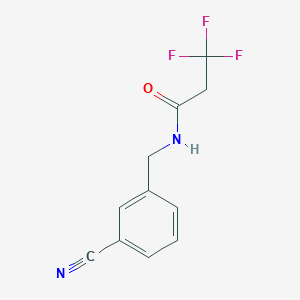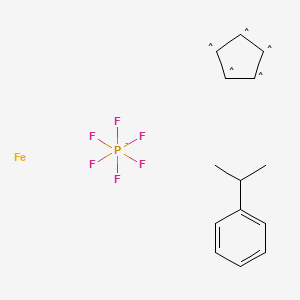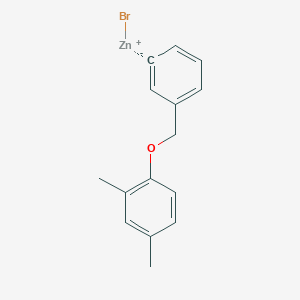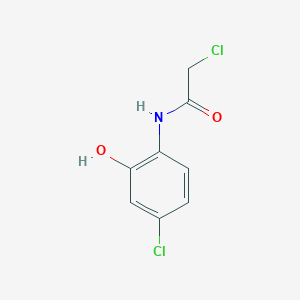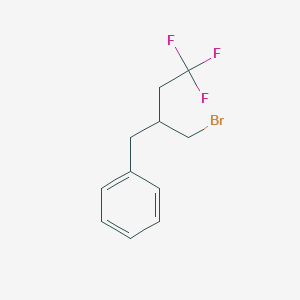
(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene is an organic compound that features a benzene ring substituted with a bromomethyl group and a trifluorobutyl group
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene typically involves the bromination of a suitable precursor. One common method is the bromination of (4,4,4-trifluorobutyl)benzene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN). The reaction is usually carried out in an inert solvent like carbon tetrachloride or chloroform at elevated temperatures to facilitate the formation of the bromomethyl group .
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction conditions, such as temperature and reagent concentration, can optimize the production process. Additionally, purification steps like distillation or recrystallization are employed to isolate the desired product .
化学反応の分析
Types of Reactions
(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of corresponding substituted products.
Electrophilic Aromatic Substitution: The benzene ring can participate in reactions such as nitration, sulfonation, and halogenation, where electrophiles replace hydrogen atoms on the ring.
Oxidation and Reduction: The compound can undergo oxidation to form corresponding alcohols or carboxylic acids, and reduction reactions can convert it to alkanes or other reduced forms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in polar solvents (e.g., water, ethanol) under mild to moderate temperatures.
Electrophilic Aromatic Substitution: Reagents such as nitric acid and sulfuric acid for nitration, or bromine and iron(III) bromide for bromination, typically under controlled temperatures.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or chromium trioxide, and reducing agents like lithium aluminum hydride or hydrogen gas with a catalyst.
Major Products
Nucleophilic Substitution: Substituted benzene derivatives with functional groups like hydroxyl, amino, or thiol.
Electrophilic Aromatic Substitution: Nitrobenzene, bromobenzene, or sulfonated benzene derivatives.
Oxidation and Reduction: Alcohols, carboxylic acids, or alkanes depending on the specific reaction conditions.
科学的研究の応用
(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene has several applications in scientific research:
Organic Synthesis: It serves as a building block for the synthesis of more complex organic molecules, particularly in the development of pharmaceuticals and agrochemicals.
Material Science: The compound is used in the preparation of polymers and advanced materials with specific properties, such as high thermal stability and chemical resistance.
Medicinal Chemistry: It is explored for its potential in drug discovery, particularly in the synthesis of bioactive compounds with antimicrobial or anticancer properties.
Industrial Chemistry: The compound is utilized in the production of specialty chemicals and intermediates for various industrial applications.
作用機序
The mechanism of action of (2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene involves its interaction with molecular targets through its functional groups. The bromomethyl group can participate in nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The trifluorobutyl group imparts unique electronic properties, influencing the compound’s reactivity and interaction with other molecules. These interactions can affect various biochemical pathways and molecular targets, making the compound useful in diverse applications .
類似化合物との比較
Similar Compounds
Benzyl Bromide: Similar structure with a bromomethyl group attached to a benzene ring, but lacks the trifluorobutyl group.
(2-Bromoethyl)benzene: Contains a bromoethyl group instead of a bromomethyl group, leading to different reactivity and applications.
4-Bromo-2-nitrotoluene: Another brominated benzene derivative with different substituents affecting its chemical behavior.
Uniqueness
(2-(Bromomethyl)-4,4,4-trifluorobutyl)benzene is unique due to the presence of both bromomethyl and trifluorobutyl groups. This combination imparts distinct electronic and steric properties, making it valuable in specific synthetic and industrial applications. The trifluorobutyl group enhances the compound’s stability and reactivity, distinguishing it from other similar compounds.
特性
分子式 |
C11H12BrF3 |
|---|---|
分子量 |
281.11 g/mol |
IUPAC名 |
[2-(bromomethyl)-4,4,4-trifluorobutyl]benzene |
InChI |
InChI=1S/C11H12BrF3/c12-8-10(7-11(13,14)15)6-9-4-2-1-3-5-9/h1-5,10H,6-8H2 |
InChIキー |
FEUYPDNELKLFPH-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C=C1)CC(CC(F)(F)F)CBr |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


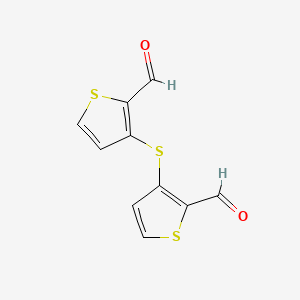
![3-[(2-Methyl-1-piperidino)methyl]phenylZinc bromide](/img/structure/B14886642.png)
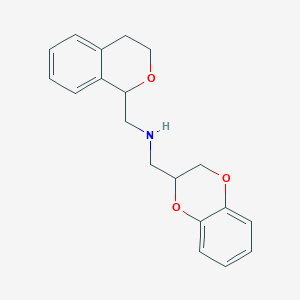
![Chloro{1,3-bis[2,6-bis(1-methylethyl)phenyl]-1,3-dihydro-4,5-dimethyl-2H-imidazol-2-ylidene}gold(I)](/img/structure/B14886648.png)

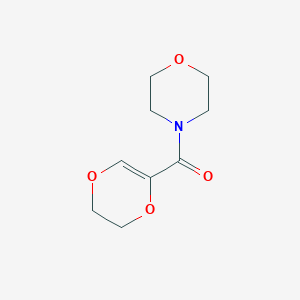
![2-[(3-Carbamoyl-6-methyl-4,5,6,7-tetrahydro-1-benzothiophen-2-yl)carbamoyl]cyclohexanecarboxylic acid](/img/structure/B14886679.png)
![(R)-1-Methyl-3,3-diphenyltetrahydro-1H,3H-pyrrolo[1,2-c][1,3,2]oxazaborole hydrate](/img/structure/B14886685.png)
![1-Amino-3-oxabicyclo[3.1.0]hexan-2-one hydrochloride](/img/structure/B14886690.png)
